3-bromo-N-methyl-5-nitropyridin-2-amine
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Overview
Description
3-bromo-N-methyl-5-nitropyridin-2-amine is a chemical compound with the empirical formula C6H6BrN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCNc1ncc(Br)cc1N+=O
. The InChI representation is 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 232.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Hydrogen Peroxide Oxidations and Safety Studies
- The synthesis of related pyridine derivatives, such as 5-Bromo-2-nitropyridine, via hydrogen peroxide oxidation showcases the chemical transformations applicable to similar compounds. This process emphasized the development of reproducible and safe protocols for large-scale chemical synthesis, highlighting the importance of parallel safety studies (Agosti et al., 2017).
Amination Reactions and Catalysis
- Studies on selective amination reactions, particularly using palladium-Xantphos complexes, demonstrate the chemoselective transformation of polyhalopyridines, which is relevant for synthesizing aminopyridines with high yields and selectivity (Ji, Li, & Bunnelle, 2003). Such reactions are foundational for the functionalization of pyridine derivatives.
Nitro-group Migration and Nucleophilic Substitution
- The occurrence of unexpected nitro-group migration during reactions with amines, observed in similar nitropyridine compounds, provides insights into the reactivity and potential transformation pathways of "3-bromo-N-methyl-5-nitropyridin-2-amine" (Yao, Blake, & Yang, 2005). Understanding such mechanisms is crucial for predicting the behavior of nitropyridines in various chemical environments.
Formation of Aminals via Pummerer Rearrangement
- Research on the formation of aminals from amines through Pummerer rearrangement indicates complex reaction pathways that could be relevant for understanding the reactivity of aminopyridines and their derivatives (Rakhit, Georges, & Bagli, 1979). Such studies contribute to the broader knowledge of reaction mechanisms involving pyridine compounds.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-methyl-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMEVYKSCAWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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